molecular formula C9H18O2 B088932 Ethyl 5-methylhexanoate CAS No. 10236-10-9

Ethyl 5-methylhexanoate

Cat. No. B088932
CAS RN: 10236-10-9
M. Wt: 158.24 g/mol
InChI Key: VUOGVGBBHBPFGM-UHFFFAOYSA-N
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Patent
US06384065B1

Procedure details

In 15 ml of ethanol was dissolved ethyl (E)-5-methyl-2-hexenoate, to which was added 0.50 g of 5% palladium-carbon. Under a stream of hydrogen, the mixture was stirred at ambient temperature for 2 hours. The reaction mixture was filtered with Celite, and the solvent was distilled off under reduced pressure. Thus, 2.2 g of ethyl 5-methylhexanoate was obtained as a colorless oily product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][CH:4]([CH3:13])[CH2:5]/[CH:6]=[CH:7]/[C:8]([O:10][CH2:11][CH3:12])=[O:9]>C(O)C.[C].[Pd]>[CH3:3][CH:4]([CH3:13])[CH2:5][CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C/C=C/C(=O)OCC)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered with Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.